

MELK-8a chemical structure and properties

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An In-depth Technical Guide to MELK-8a

This technical guide provides a comprehensive overview of **MELK-8a**, a potent and selective inhibitor of the Maternal Embryonic Leucine Zipper Kinase (MELK). It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, properties, biological activity, and relevant experimental protocols.

Chemical Structure and Properties

MELK-8a, also known as NVS-MELK8a, is a small molecule inhibitor targeting the MELK serine/threonine kinase.[1][2][3] Its chemical identity and properties are summarized below.

Table 1: Chemical and Physical Properties of **MELK-8a** Hydrochloride



Property	Value	Reference
Formal Name	1-methyl-4-[4-[4-[3-(4-piperidinylmethoxy)-4-pyridinyl]-1H-pyrazol-1-yl]phenyl]-piperazine, monohydrochloride	[3][4]
Synonyms	NVS-MELK8a, MELK-8a hydrochloride	[1][2][3]
CAS Number	2096992-20-8	[3][5]
Molecular Formula	C25H33CIN6O	[6]
Molecular Weight	469.02 g/mol	[5][6]
Appearance	Solid	[3][6]
Purity	≥95% to 99.87%	[1][3][6]
SMILES	CN(CC1)CCN1C(C=C2)=CC= C2N3C=C(C(C=CN=C4)=C4O CC5CCNCC5)C=N3.Cl	[3]
InChI	InChI=1S/C25H32N6O.CIH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H	[3]
Solubility	0.22 g/L (at pH 6.8); ~1 mg/mL in PBS (pH 7.2) [1][4][7]	
Storage	Store at -20°C	[2][4]
Stability	≥ 4 years at -20°C	[3][4]

Biological Activity and Quantitative Data



MELK-8a is a highly potent inhibitor of MELK kinase activity. Its primary mechanism of action is the inhibition of this kinase, which is implicated in various cellular processes such as cell cycle progression, proliferation, and apoptosis.[8][9][10] Overexpression of MELK is common in several cancers, making it an attractive therapeutic target.[10]

In Vitro Potency and Selectivity

MELK-8a demonstrates high potency against MELK and selectivity over other kinases.

Table 2: IC50 Values of MELK-8a for Various Kinases

Target	IC50	ATP Concentration	Reference
MELK	2 nM	20 μΜ	[1][5]
MELK	140 nM	2 mM	[1][7]
Flt3 (ITD)	0.18 μΜ	Not specified	[2][3][11]
Haspin	0.19 μΜ	Not specified	[2][3][11]
PDGFRα	0.42 μΜ	Not specified	[2][3][11]
KIT	>10 μM	Not specified	[3][4]

Selectivity: In a broad kinase panel screen (456 kinases), **MELK-8a** at 1 µM only inhibited seven off-target kinases with greater than 85% inhibition, demonstrating its high selectivity.[1] [7] The compound is reported to be at least 90-fold more selective for MELK.[1][7]

Cell-Based Activity

MELK-8a effectively inhibits the growth of various cancer cell lines.

Table 3: Anti-proliferative Activity of MELK-8a in Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀	Reference
MDA-MB-468	Breast Cancer	~0.06 - 0.11 μM	[1][3][7]
MCF-7	Breast Cancer	~1.2 - 3.68 µM	[1][3][7]



Pharmacokinetic Properties

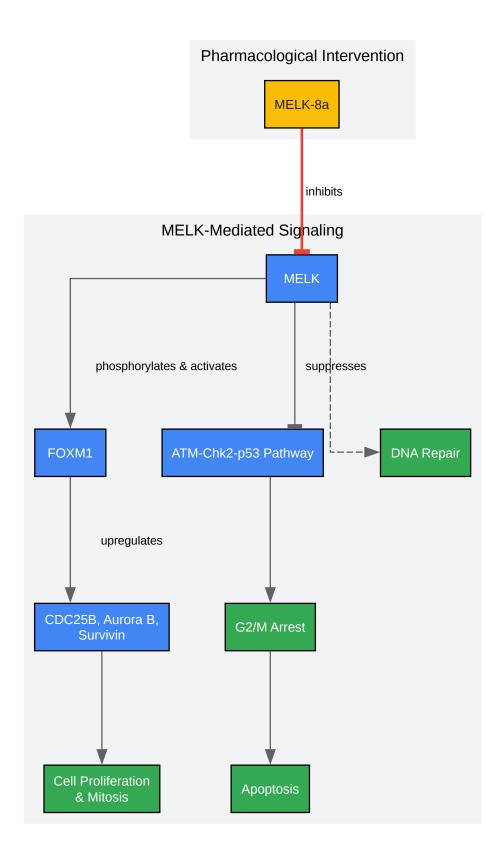
Table 4: Pharmacokinetic Parameters of MELK-8a in Mice

Parameter	Value	Conditions	Reference
Permeability	Good	Caco-2 assay	[1][7]
Tmax	0.4 hours	30 mg/kg, subcutaneous, C57BL/6 mice	[1][7]
C _{max}	6.6 μΜ	30 mg/kg, subcutaneous, C57BL/6 mice	[1][7]
Oral Bioavailability	3.6%	10 mg/kg, oral, C57BL/6 mice	[1][7]

Signaling Pathways

Inhibition of MELK by **MELK-8a** disrupts several downstream signaling pathways crucial for cancer cell proliferation and survival. Pharmacological inhibition of MELK can induce G2/M phase arrest, leading to polyploidy and eventual apoptosis.[8] One of the key mechanisms involves the transcription factor FOXM1, which is phosphorylated and activated by MELK.[9] Activated FOXM1 promotes the expression of mitotic regulators. A loss of MELK function can also lead to an accumulation of DNA double-strand breaks, triggering the ATM-Chk2-p53 DNA damage response pathway.[12]





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Caption: MELK-8a inhibits MELK, disrupting the FOXM1 pathway and promoting apoptosis.

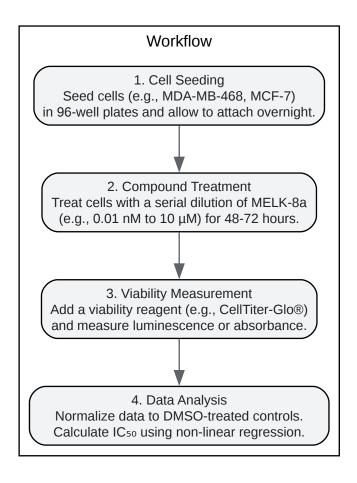


Experimental Protocols

This section outlines the methodologies for key experiments involving MELK-8a.

Cell Proliferation Assay

This protocol is used to determine the IC₅₀ value of **MELK-8a** in cancer cell lines.



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Caption: Workflow for determining the anti-proliferative IC50 of MELK-8a.

Methodology:

 Cell Culture: Culture cancer cell lines (e.g., MDA-MB-468, MCF-7) under standard conditions.



- Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of **MELK-8a** in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).[2][8] Include a vehicle control (e.g., DMSO).
- Viability Assessment: Measure cell viability using a suitable assay, such as a luminescent ATP assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).
- Data Analysis: Plot the percentage of cell viability against the logarithm of the MELK-8a concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis for Cell Signaling

This protocol is used to investigate the effect of MELK-8a on cellular signaling pathways.

Methodology:

- Cell Treatment: Culture cells (e.g., HeLaS3, A375) to 70-80% confluency.[2] For cell cycle
 experiments, synchronize cells using a method like a double thymidine block.[2]
- Compound Incubation: Treat cells with MELK-8a at the desired concentration (e.g., 3 μM) or vehicle (DMSO) for various time points (e.g., 1, 6, 24 hours).[2]
- Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., phosphorylated Aurora A/B, CDK1, total MELK) and a loading control (e.g., ACTINB).[2]



 Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the impact of **MELK-8a** on cell cycle distribution.

Methodology:

- Cell Treatment: Seed cells (e.g., HeLa) and treat them with MELK-8a (e.g., 5 μM) or vehicle control for different durations (e.g., 24, 48, 72 hours).[8]
- Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
- Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C.
- Staining: Rehydrate the cells with PBS, treat with RNase A, and stain the cellular DNA with propidium iodide (PI).
- Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, acquiring data for at least 10,000 events per sample.
- Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1,
 S, and G2/M phases, as well as any polyploid populations.[8]

In Vivo Pharmacokinetic Study

This protocol is designed to evaluate the pharmacokinetic profile of **MELK-8a** in an animal model.

Methodology:

- Animal Model: Use appropriate mouse strains (e.g., C57BL/6).[1][7]
- Compound Administration: Administer MELK-8a via the desired route (e.g., subcutaneous injection at 30 mg/kg or oral gavage at 10 mg/kg).[1][7] The formulation for subcutaneous administration may involve a vehicle like PBS.[1]



- Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
- Plasma Preparation: Process the blood samples to isolate plasma.
- Bioanalysis: Quantify the concentration of **MELK-8a** in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and oral bioavailability.

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